
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one: is a fluorinated organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of difluoro and trifluoromethyl groups, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the difluoro and trifluoromethyl groups. For example, the preparation might involve the use of fluorinating agents such as potassium fluoride or silver difluoride in solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-7-(trifluoromethyl)-2H-chromen-4-one: A structurally similar compound with slight variations in the ring structure.
4,4-Difluorocyclohexanamine: Another fluorinated compound with different functional groups and applications.
Uniqueness
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and selectivity.
Propriétés
Numéro CAS |
920334-50-5 |
|---|---|
Formule moléculaire |
C10H5F5O2 |
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
3,3-difluoro-7-(trifluoromethyl)-2H-chromen-4-one |
InChI |
InChI=1S/C10H5F5O2/c11-9(12)4-17-7-3-5(10(13,14)15)1-2-6(7)8(9)16/h1-3H,4H2 |
Clé InChI |
VYUQVIYLPGOUCM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)
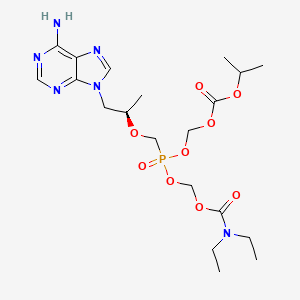
![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
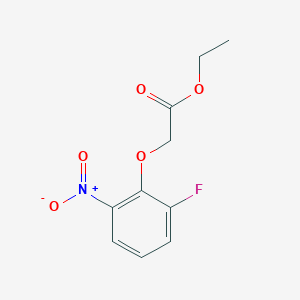
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
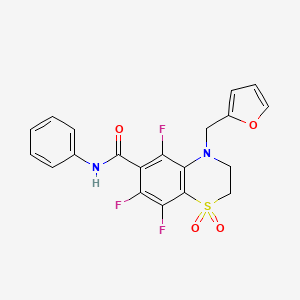
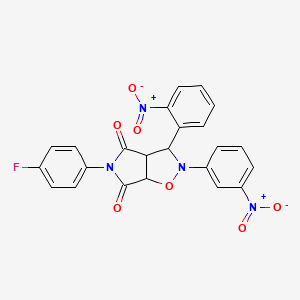
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
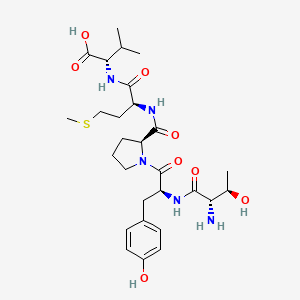
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)
